pKa and Basicity vs. Regioisomers
The predicted pKa of the anilinium ion largely determines solubility, salt-formation efficiency, and reactivity in acid-catalyzed reactions. The 2-Bromo-3-(trifluoromethyl)aniline has a predicted pKa of 1.31±0.10, identical to its 5-isomer (2-Bromo-5-(trifluoromethyl)aniline, pKa 1.31±0.10) but significantly higher (less acidic) than the 4-isomer (2-Bromo-4-(trifluoromethyl)aniline, pKa 0.70±0.10) . By comparison, 2-bromoaniline (no CF₃) has a reported experimental pKa of 2.53 at 25°C, and 3-(trifluoromethyl)aniline (no Br) has a pKa of 3.49 (reported) or 4.89 (estimated) [1][2]. The introduction of the CF₃ group drops the pKa by roughly 1.2–1.8 log units relative to 2-bromoaniline, increasing the proportion of neutral free-base form under physiological or mildly acidic conditions and affecting both extraction and chromatography behavior. The 4-isomer's lower pKa (ΔpKa ≈ -0.6 vs target) reflects the stronger para-electron withdrawal of CF₃, which can lead to different protonation equilibria and altered reactivity in acid-mediated transformations .
| Evidence Dimension | pKa (anilinium ion acidity, predicted unless noted) |
|---|---|
| Target Compound Data | pKa = 1.31 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Bromo-5-CF₃-aniline: pKa = 1.31 ± 0.10; 2-Bromo-4-CF₃-aniline: pKa = 0.70 ± 0.10; 2-Bromoaniline: pKa = 2.53 (experimental, 25°C); 3-CF₃-aniline: pKa = 3.49 (experimental) |
| Quantified Difference | Target vs 4-isomer: ΔpKa ≈ +0.61; Target vs 2-bromoaniline: ΔpKa ≈ -1.22; Target vs 3-CF₃-aniline: ΔpKa ≈ -2.18 |
| Conditions | Predicted values from ACD/Labs or ChemDraw algorithms (ChemicalBook, ChemHome123); experimental values from ChemWhat database at 25°C for 2-bromoaniline and 3-CF₃-aniline |
Why This Matters
This intermediate basicity means 2-Bromo-3-(trifluoromethyl)aniline is less acidic than the 4-isomer, offering different protonation behavior that affects salt formation, solubility, and purification steps in multi-step syntheses.
- [1] ChemWhat. 2-Bromoaniline: pKa 2.53 at 25°C (experimental). CAS 615-36-1. https://www.chemwhat.fr View Source
- [2] ChemWhat. 3-(Trifluoromethyl)aniline: pKa 3.49 at 25°C (experimental). CAS 98-16-8. https://www.chemwhat.co.il View Source
